molecular formula C18H26N4O2 B2578033 N-cyclopropyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049509-52-5

N-cyclopropyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2578033
CAS No.: 1049509-52-5
M. Wt: 330.432
InChI Key: QQBKZJYIEGJGLZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a cyclopropyl group and a phenylpiperazine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves the reaction of cyclopropylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often using solvents such as methanol or ethanol to facilitate the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclopropyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is unique due to its specific combination of a cyclopropyl group and a phenylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-cyclopropyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-17(18(24)20-15-7-8-15)19-9-4-10-21-11-13-22(14-12-21)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBKZJYIEGJGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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